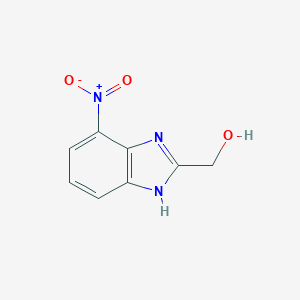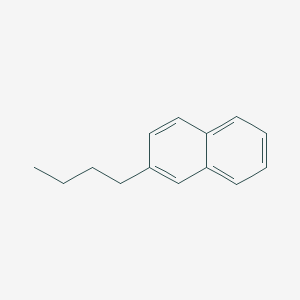
2-Butylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylnaphthalene is an organic compound with the molecular formula C14H16. It is a derivative of naphthalene, where a butyl group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various industrial processes, particularly in the production of high-performance lubricating oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butylnaphthalene can be synthesized through the alkylation of naphthalene with butene in the presence of an acid catalyst. One common method involves using trifluoromethanesulfonic acid as a catalyst, which has shown high efficiency with a naphthalene conversion rate of 98.5% and a selectivity of 98.8% for multi-butylnaphthalenes .
Industrial Production Methods: In industrial settings, the alkylation process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: Hydrogenation of this compound can produce dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro-2-butylnaphthalene.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Butylnaphthalene has several applications in scientific research and industry:
Chemistry: Used as a model compound in studies of aromatic hydrocarbons and their reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-butylnaphthalene in its applications, particularly in lubrication, involves its aromatic ring structure and the attached butyl group. The aromatic ring provides stability, while the butyl group enhances its solubility and interaction with other molecules. In lubrication, it reduces friction and wear by forming a stable film on metal surfaces, thereby protecting them from damage .
Comparación Con Compuestos Similares
- 2-Methylnaphthalene
- 2-Ethylnaphthalene
- 2-Propyl naphthalene
Comparison: 2-Butylnaphthalene is unique due to its longer butyl side chain, which provides better solubility and lubricating properties compared to its shorter-chain analogs like 2-methylnaphthalene and 2-ethylnaphthalene. The longer side chain also contributes to higher thermal stability and better performance in high-temperature applications .
Propiedades
IUPAC Name |
2-butylnaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h4-5,7-11H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAMWVYNAVUZEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150401 |
Source


|
| Record name | Naphthalene, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134-62-9 |
Source


|
| Record name | Naphthalene, 2-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
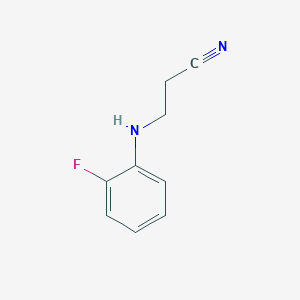
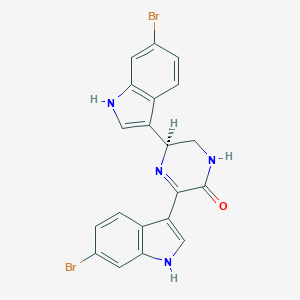
![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)
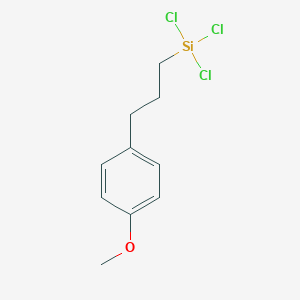
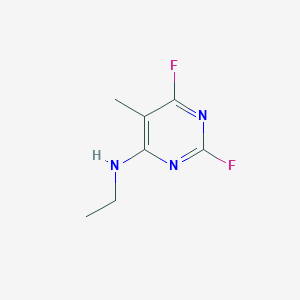
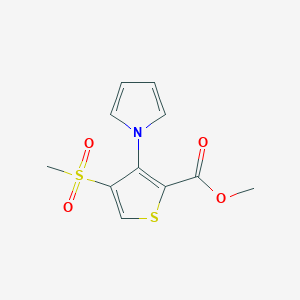
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)
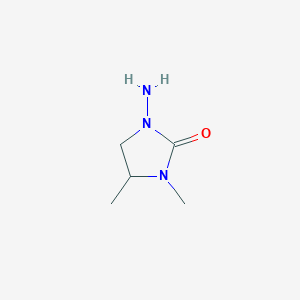
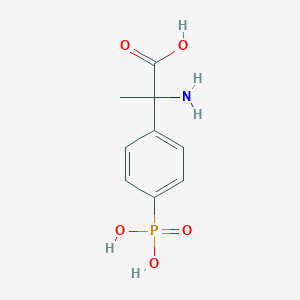

![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)
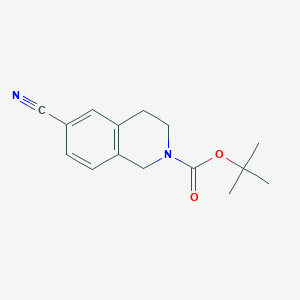
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
